Product packaging for DMT-2'O-MOE-rG(ib) Phosphoramidite(Cat. No.:CAS No. 251647-55-9)

DMT-2'O-MOE-rG(ib) Phosphoramidite

Cat. No.: B8269886
CAS No.: 251647-55-9
M. Wt: 914.0 g/mol
InChI Key: LADCDGNEBIQAAU-SBCRAQIVSA-N
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Description

Contextual Role of Modified Nucleoside Phosphoramidites in Nucleic Acid Synthesis

The chemical synthesis of oligonucleotides, which are short, single-stranded DNA or RNA molecules, is predominantly achieved through the phosphoramidite (B1245037) method. twistbioscience.comwikipedia.org This technique, first described in the early 1980s, utilizes nucleoside phosphoramidites as the monomeric building blocks that are sequentially added to a growing oligonucleotide chain. twistbioscience.comwikipedia.org These are derivatives of natural or synthetic nucleosides where reactive groups, such as hydroxyl and exocyclic amino groups, are protected to prevent unwanted side reactions during synthesis. wikipedia.org The phosphoramidite approach allows for the rapid and high-yield production of custom-designed oligonucleotides. chemicalbook.com

A key feature of this methodology is the use of protecting groups. The 5'-hydroxyl group is typically protected with a dimethoxytrityl (DMT) group, which is removed at the beginning of each coupling cycle. The exocyclic amino groups of the nucleobases (adenine, guanine (B1146940), and cytosine) are also protected to prevent side reactions. The phosphoramidite moiety itself, typically a diisopropylamino group, is activated under acidic conditions to react with the free 5'-hydroxyl group of the growing oligonucleotide chain. wikipedia.org

Significance of 2'-O-Methyl Modifications in RNA Chemistry and Function

Among the various possible modifications, the 2'-O-methylation of the ribose sugar is one of the most common and functionally significant in RNA. the-innovation.orgnih.gov This modification involves the addition of a methyl group to the 2'-hydroxyl group of a ribonucleoside, a change that can occur on any of the four standard bases (A, U, G, C). the-innovation.orgnih.gov 2'-O-methylation is a widespread post-transcriptional modification found in various types of RNA, including ribosomal RNA (rRNA), transfer RNA (tRNA), small nuclear RNA (snRNA), and messenger RNA (mRNA). nih.govnih.govamerigoscientific.com

The presence of a 2'-O-methyl group has several important consequences for the properties of an RNA molecule:

Increased Nuclease Resistance: The 2'-O-methyl group provides steric hindrance that protects the phosphodiester backbone from cleavage by nucleases, thereby increasing the stability of the RNA molecule in biological systems. amerigoscientific.comsigmaaldrich.com

Enhanced Thermal Stability: This modification stabilizes the C3'-endo conformation of the ribose sugar, which is characteristic of A-form RNA helices. nih.govamerigoscientific.com This pre-organization of the sugar pucker leads to an increase in the thermal stability of RNA duplexes. nih.gov

Evasion of Innate Immune Response: In the context of therapeutic applications, 2'-O-methylation of synthetic RNA can help the molecule evade recognition by the innate immune system. neb.com

Specific Role of DMT-2'-O-Me-rG(ib) Amidite as a Guanine Building Block for Modified Oligonucleotides

DMT-2'-O-Me-rG(ib) amidite is a specific phosphoramidite monomer used for the incorporation of a 2'-O-methylated guanosine (B1672433) into a synthetic oligonucleotide. sigmaaldrich.commedchemexpress.com The nomenclature of this compound provides a detailed description of its chemical structure:

DMT (Dimethoxytrityl): This is the protecting group attached to the 5'-hydroxyl of the ribose sugar. sigmaaldrich.com

2'-O-Me (2'-O-Methyl): This indicates the presence of a methyl group on the 2'-hydroxyl of the ribose. sigmaaldrich.com

rG (ribo-Guanosine): This specifies that the nucleoside is guanosine with a ribose sugar. sigmaaldrich.com

(ib) (isobutyryl): This is the protecting group attached to the exocyclic amino group of the guanine base. sigmaaldrich.com

Amidite: This refers to the phosphoramidite group at the 3'-position, which enables the coupling reaction during oligonucleotide synthesis. medchemexpress.com

This particular phosphoramidite is crucial for the synthesis of 2'-O-methylated RNA sequences containing guanosine. sigmaaldrich.com It is compatible with standard automated oligonucleotide synthesis protocols and allows for the creation of mixed DNA/RNA or fully modified 2'-O-methyl RNA oligonucleotides. sigmaaldrich.comsigmaaldrich.com The resulting modified oligonucleotides exhibit the beneficial properties conferred by the 2'-O-methyl modification, such as increased nuclease resistance and enhanced hybridization affinity to complementary RNA targets. amerigoscientific.comsigmaaldrich.com These characteristics are highly desirable for applications such as antisense therapy, where the oligonucleotide needs to be stable in a cellular environment and bind effectively to its target mRNA.

Compound Information Table

Compound NameFull NameKey Features
DMT-2'-O-Me-rG(ib) amidite N-(2-methyl-1-oxopropyl)-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-O-methyl-guanosine, 3′-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] sigmaaldrich.comA guanosine phosphoramidite with a 2'-O-methyl modification and protecting groups for use in automated oligonucleotide synthesis. sigmaaldrich.com
2'-O-Methyl RNA 2'-O-methylated ribonucleic acidAn RNA analog with increased stability against nucleases and enhanced hybridization properties. sigmaaldrich.com
Guanosine 2-amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-oneA purine (B94841) nucleoside, one of the fundamental components of RNA and DNA.

Chemical Properties of DMT-2'-O-Me-rG(ib) Amidite

PropertyValueSource
Molecular Formula C45H56N7O9P nih.gov
Molecular Weight 869.9 g/mol nih.gov
Appearance White to off-white powder sigmaaldrich.com
Storage Temperature -10 to -25°C sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C47H60N7O10P B8269886 DMT-2'O-MOE-rG(ib) Phosphoramidite CAS No. 251647-55-9

Properties

CAS No.

251647-55-9

Molecular Formula

C47H60N7O10P

Molecular Weight

914.0 g/mol

IUPAC Name

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide

InChI

InChI=1S/C47H60N7O10P/c1-30(2)43(55)51-46-50-42-39(44(56)52-46)49-29-53(42)45-41(60-27-26-57-7)40(64-65(62-25-13-24-48)54(31(3)4)32(5)6)38(63-45)28-61-47(33-14-11-10-12-15-33,34-16-20-36(58-8)21-17-34)35-18-22-37(59-9)23-19-35/h10-12,14-23,29-32,38,40-41,45H,13,25-28H2,1-9H3,(H2,50,51,52,55,56)/t38-,40-,41-,45-,65?/m1/s1

InChI Key

LADCDGNEBIQAAU-SBCRAQIVSA-N

Isomeric SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)OCCOC

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)OCCOC

Origin of Product

United States

Synthetic Methodologies for Dmt 2mu O Me Rg Ib Amidite and Modified Oligonucleotides

Phosphoramidite (B1245037) Chemistry as the Foundational Synthesis Approach

Phosphoramidite chemistry, first introduced in the early 1980s, has become the gold standard for the chemical synthesis of oligonucleotides. researchgate.netencyclopedia.pub This method is favored for its high coupling efficiency, which is crucial for the stepwise assembly of long nucleic acid chains. bachem.com The process is typically carried out on a solid support, which simplifies the purification of the growing oligonucleotide chain at each step of the synthesis cycle. invitek.com The use of phosphoramidite building blocks, which are derivatives of natural or modified nucleosides, allows for the sequential addition of nucleotides to create a custom-defined sequence. researchgate.netwikipedia.org

Solid-phase oligonucleotide synthesis is a cyclical process, with each cycle resulting in the addition of a single nucleotide to the growing chain. bachem.comdanaher.com The synthesis proceeds in the 3' to 5' direction. invitek.com The four main steps in each cycle are detritylation, coupling, capping, and oxidation. danaher.comatdbio.com

StepDescriptionReagents
1. Detritylation Removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside, exposing the 5'-hydroxyl group for the subsequent coupling reaction. invitek.comA mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent. biotage.com
2. Coupling The activated phosphoramidite monomer is added to the deprotected 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite (B83602) triester linkage. invitek.comA phosphoramidite monomer and an activator, such as tetrazole or a derivative. invitek.com
3. Capping Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent coupling steps, which would result in deletion mutations in the final oligonucleotide. danaher.comatdbio.comA mixture of acetic anhydride (B1165640) and an activator like 1-methylimidazole. atdbio.com
4. Oxidation The unstable phosphite triester linkage is converted to a more stable phosphate (B84403) triester linkage. invitek.combiotage.comAn oxidizing agent, typically an iodine solution in the presence of water and a weak base like pyridine. biotage.com

This four-step cycle is repeated until the desired oligonucleotide sequence is assembled. Following the final cycle, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups are removed. danaher.com

The success of phosphoramidite synthesis hinges on the strategic use of protecting groups to prevent unwanted side reactions at reactive sites on the nucleoside monomers. journalirjpac.comresearchgate.net These groups must be stable during the coupling reaction but readily removable under specific conditions. wikipedia.org

The key protecting groups involved in the synthesis of oligonucleotides containing DMT-2'-O-Me-rG(ib) amidite are:

Dimethoxytrityl (DMT) Group: This acid-labile group is used to protect the 5'-hydroxyl group of the nucleoside. wikipedia.orgjournalirjpac.com Its removal at the beginning of each synthesis cycle allows for the controlled, stepwise elongation of the oligonucleotide chain. biotage.com

Isobutyryl (ib) Group: The exocyclic amino group of guanine (B1146940) is protected by the isobutyryl group. journalirjpac.comresearchgate.net This prevents the amino group from reacting during the synthesis cycle. The isobutyryl group is more resistant to hydrolysis than other protecting groups like benzoyl, which is a key consideration during the final deprotection step. biotage.com

2'-O-Methyl (2'-O-Me) Group: In the case of DMT-2'-O-Me-rG(ib) amidite, the 2'-hydroxyl group of the ribose sugar is protected by a methyl group. This modification enhances the nuclease resistance and binding affinity of the resulting oligonucleotide. huarenscience.com

Cyanoethyl Group: The phosphate group of the phosphoramidite moiety is protected by a β-cyanoethyl group, which is base-labile. wikipedia.orgjournalirjpac.com This group is removed during the final deprotection step to yield the natural phosphodiester backbone.

Compound/Functional GroupProtecting GroupChemical Functionality
5'-HydroxylDimethoxytrityl (DMT)Protects the 5'-hydroxyl to control chain elongation. biotage.comjournalirjpac.com
Guanine Exocyclic AmineIsobutyryl (ib)Prevents side reactions at the N2 position of guanine. journalirjpac.comresearchgate.net
2'-HydroxylMethyl (Me)Provides nuclease resistance and influences hybridization properties. huarenscience.com
Phosphateβ-CyanoethylProtects the phosphorus atom during synthesis. wikipedia.orgjournalirjpac.com

Monomer Synthesis of 2'-O-Methyl Riboguanosine Phosphoramidites

The synthesis of the modified phosphoramidite monomer, DMT-2'-O-Me-rG(ib) amidite, is a critical precursor to its incorporation into oligonucleotides. This process involves several chemical steps to introduce the necessary protecting groups and the phosphoramidite moiety.

The synthesis of 2'-O-Me-rG(ib) phosphoramidite is a multi-step process that typically begins with a protected ribonucleoside. huarenscience.com A general synthetic route involves the following key transformations:

Protection of the 3'-hydroxyl group: The synthesis often starts with a ribonucleoside where the 3'-hydroxyl group is protected, commonly with a dimethoxytrityl (DMT) group. huarenscience.com

Installation of the 2'-O-methyl group: The 2'-hydroxyl group is methylated. This can be achieved using a suitable methylating agent. huarenscience.com

Protection of the exocyclic amino group: The N2-amino group of guanosine (B1672433) is protected with an isobutyryl group.

Phosphitylation: The final step is the introduction of the phosphoramidite moiety at the 3'-hydroxyl position. This is typically achieved by reacting the protected nucleoside with a phosphitylating agent, such as 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite. huarenscience.com

H-phosphonate chemistry offers an alternative approach for the synthesis of modified phosphoramidites and oligonucleotides. huarenscience.comumich.edu In this method, a nucleoside H-phosphonate monoester is coupled with a nucleoside in the presence of a condensing agent to form a dinucleoside H-phosphonate diester. umich.edu While the standard oligonucleotide synthesis cycle involves an oxidation step after each coupling, in the H-phosphonate method, a single oxidation step is performed at the end of the entire synthesis to convert all the H-phosphonate linkages to phosphodiester bonds. glenresearch.com This strategy can be advantageous for the synthesis of certain backbone modifications. glenresearch.comnih.gov The synthesis of 2'-OMe-rG(ib) Phosphoramidite can be achieved using an H-phosphonate strategy, which involves the sequential activation of the 3'-hydroxyl group, coupling with a protected nucleoside, deprotection, and installation of the 2'-O-methyl group. huarenscience.com

Recent research has focused on developing more efficient methods for the synthesis of modified nucleoside phosphoramidites. One promising approach involves the direct, one-step modification of commercially available phosphoramidites. nih.govacs.org This strategy often utilizes phase-transfer catalysis to facilitate the N-alkylation of nucleobases. nih.govacs.org For instance, the deprotonation of amide groups in the nucleobases under phase-transfer conditions, followed by reaction with an electrophile, allows for the introduction of various modifications. nih.govacs.org These one-step protocols offer a more straightforward and potentially more scalable route to a wide range of modified phosphoramidites, which could accelerate the development of novel oligonucleotide-based therapeutics and diagnostics. researchgate.netnih.gov

Emerging Enzymatic Synthesis Techniques for 2'-Modified Nucleotides

While chemical synthesis is the standard for producing modified oligonucleotides, enzymatic methods are gaining traction for the synthesis of long 2'-modified RNA sequences. uni-konstanz.de Natural polymerases often struggle to efficiently incorporate modified nucleotides. researchgate.net However, engineered variants of enzymes like T7 RNA polymerase have shown the ability to incorporate 2'-O-methylated nucleotides. researchgate.netoup.com

Researchers have successfully demonstrated the enzymatic synthesis of RNA with up to 58% of 2'-O-methylnucleotides at multiple positions. oup.com These enzymatic approaches often utilize 2'-O-methyl-NTPs (nucleoside triphosphates) as substrates. oup.com The development of mutant polymerases that can efficiently utilize these modified substrates is a key area of research. uni-konstanz.deresearchgate.net For instance, specific mutants of T7 RNA polymerase can incorporate 2'-O-methyl adenosine (B11128) and pyrimidines, although incorporation of 2'-O-methyl guanosine can still be a challenge. researchgate.net

These enzymatic techniques offer a promising alternative to chemical synthesis, particularly for generating long, site-specifically modified RNA molecules that are difficult to produce through traditional solid-phase synthesis. uni-konstanz.de

Oligonucleotide Assembly Incorporating DMT-2'-O-Me-rG(ib) Amidite

The incorporation of DMT-2'-O-Me-rG(ib) amidite into oligonucleotides is primarily achieved through automated solid-phase synthesis using phosphoramidite chemistry. nih.govbiotage.com This method allows for the stepwise addition of nucleotide monomers to a growing chain attached to a solid support. biotage.comatdbio.com

Automated Synthesis Protocols and Parameter Optimization

Automated solid-phase synthesis is the cornerstone for producing oligonucleotides containing 2'-O-methyl modifications. nih.govbiotage.com The process involves a series of repeated cycles, each consisting of four main chemical reactions: detritylation, coupling, capping, and oxidation. biotage.comumich.edu The synthesis is performed on a solid support, typically controlled pore glass (CPG) or polystyrene. biotage.comatdbio.com

Optimization of synthesis parameters is critical for achieving high-yield and high-purity oligonucleotides. This includes the choice of activator, coupling time, and the capping and oxidizing reagents. For 2'-O-methyl phosphoramidites, activators like 5-(ethylthio)-1H-tetrazole (ETT) are often used to balance reactivity and stability. researchgate.net Coupling times for 2'-O-methyl amidites are generally longer than for standard DNA amidites to ensure high coupling efficiency. umich.eduresearchgate.net For instance, while standard DNA synthesis might use coupling times of a few minutes, the incorporation of 2'-O-methylated monomers can require extended times, sometimes up to 15 minutes or more, depending on the specific monomer and activator used. researchgate.netglenresearch.com

The choice of capping and oxidation reagents is also important. Non-aqueous oxidizers and specialized capping reagents may be employed to prevent degradation of the 2'-O-methyl modification. glenresearch.com

Coupling Efficiency and Reaction Kinetics in Modified Nucleotide Incorporation

Studies have shown that the nature of the substituents on the phosphoramidite, including the 2'-O-protecting group, significantly affects the coupling rate. umich.edunih.gov The coupling efficiency for 2'-O-methyl phosphoramidites is typically high, often exceeding 98-99% under optimized conditions. umich.edunih.gov However, achieving these high efficiencies may necessitate longer coupling times and the use of more potent activators. umich.eduresearchgate.net

The following table summarizes typical coupling parameters for 2'-O-methylated phosphoramidites:

ActivatorConcentrationCoupling TimeTypical Efficiency
5-(Ethylthio)-1H-tetrazole (ETT)0.25 M - 0.5 M5 - 15 min>98%
1H-Tetrazole0.45 M - 0.5 M10 - 33 min>98%
Dicyanoimidazole (DCI)-15 min>98%

Data compiled from various sources. researchgate.netglenresearch.com

Post-Synthetic Deprotection Strategies for 2'-O-Methylated Oligonucleotides

Following the completion of the automated synthesis, the oligonucleotide must be cleaved from the solid support and all protecting groups must be removed. atdbio.comglenresearch.com This deprotection process is a critical step that must be carefully controlled to avoid degradation of the final product. glenresearch.com

For oligonucleotides containing 2'-O-methyl modifications, the deprotection strategy typically involves a multi-step process. The first step is the removal of the cyanoethyl protecting groups from the phosphate backbone and the acyl protecting groups from the nucleobases. nih.govglenresearch.com This is commonly achieved using a mixture of aqueous ammonium (B1175870) hydroxide (B78521) and methylamine (B109427) (AMA). glenresearch.comresearchgate.net

The 2'-hydroxyl protecting groups used during RNA synthesis, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyloxymethyl (TOM), must be removed in a separate step. umich.edunih.gov This is typically accomplished using a fluoride-containing reagent, such as triethylamine (B128534) trihydrofluoride (TEA·3HF) or tetrabutylammonium (B224687) fluoride (B91410) (TBAF). nih.govyale.edu

A common two-step deprotection protocol for 2'-O-methylated oligonucleotides is as follows:

Base and Phosphate Deprotection: Treatment with a mixture of ammonium hydroxide and methylamine (AMA) at an elevated temperature (e.g., 65°C) for a short period (e.g., 10-15 minutes). glenresearch.com

2'-Protecting Group Removal (if applicable for other RNA monomers in the sequence): Treatment with a fluoride source like TEA·3HF in a solvent such as dimethyl sulfoxide (B87167) (DMSO) at 65°C for approximately 2.5 hours. yale.eduglenresearch.com

It is important to note that for oligonucleotides composed entirely of 2'-O-methylated residues, the second deprotection step for the 2'-hydroxyl is not necessary as there are no 2'-hydroxyl protecting groups to remove. However, for chimeric oligonucleotides containing both 2'-O-methylated and standard ribonucleotides, this step is essential. glenresearch.com

The choice of deprotection conditions can also be influenced by the presence of other modifications or dyes on the oligonucleotide, which may require milder deprotection reagents to avoid degradation. glenresearch.com

Integration and Application of Dmt 2mu O Me Rg Ib Amidite in Advanced Oligonucleotide Architectures

Design and Synthesis of Modified Oligonucleotides for Research Probes

The strategic incorporation of DMT-2'-O-Me-rG(ib) amidite is fundamental to designing research probes with superior performance characteristics compared to their unmodified counterparts. The 2'-OMe modification provides significant resistance to nuclease-mediated degradation, a critical feature for probes used in biological systems. This increased stability, combined with favorable hybridization properties, allows for the creation of robust and specific tools for a variety of in-vitro and in-vivo applications.

Antisense Oligonucleotides and Small Interfering RNA (siRNA) Agents

In the field of gene silencing, the 2'-O-methyl modification is a cornerstone of second-generation antisense and siRNA technologies. The inclusion of 2'-OMe nucleotides, synthesized using reagents like DMT-2'-O-Me-rG(ib) amidite, addresses the primary challenge of the poor in-vivo stability of natural oligonucleotides.

Key Research Findings:

Nuclease Resistance: The 2'-methoxy group provides a steric shield that protects the phosphodiester backbone from cleavage by endo- and exonucleases, thereby extending the half-life of the therapeutic agent in biological fluids. nih.gov

Binding Affinity: Oligonucleotides containing 2'-OMe modifications form highly stable duplexes with complementary RNA targets. This high binding affinity can enhance the potency of antisense oligonucleotides and the efficiency of siRNA-mediated gene silencing.

Reduced Immunogenicity: Modifications at the 2'-position of the ribose can help to reduce the innate immune responses that are sometimes triggered by unmodified siRNAs.

The properties conferred by the 2'-O-methyl modification are summarized in the table below.

PropertyImpact of 2'-O-Methyl ModificationRationale
Nuclease Stability Significantly IncreasedThe methoxy (B1213986) group at the 2' position sterically hinders the approach of nuclease enzymes. nih.gov
Hybridization Affinity Enhanced (Increased Tm)The 2'-OMe group pre-organizes the sugar pucker into an A-form helix, which is favorable for binding to RNA targets.
Specificity ImprovedHigher binding affinity allows for more stringent hybridization conditions, reducing off-target effects.

Mixed 2'-O-Methyl-RNA/DNA Chimeric Constructs

Chimeric oligonucleotides, which contain a combination of different nucleotide chemistries, are designed to leverage the distinct advantages of each modification. "Gapmer" antisense oligonucleotides are a prominent example of such constructs, often featuring a central block of DNA or phosphorothioate (B77711) DNA flanked by wings of 2'-O-methylated RNA nucleotides.

DMT-2'-O-Me-rG(ib) amidite is used to synthesize the 2'-OMe "wings" of these chimeric molecules.

Design and Function of Gapmers:

2'-OMe Wings: These flanking regions provide high nuclease resistance and enhance the binding affinity of the oligonucleotide to its target mRNA.

DNA Core: The central DNA "gap" is crucial for the mechanism of action. Once the gapmer binds to the target RNA, the resulting DNA/RNA hybrid duplex is a substrate for RNase H, an endogenous enzyme that cleaves the RNA strand, leading to gene silencing.

This chimeric design effectively combines the high target affinity and stability of 2'-modified nucleotides with the RNase H-cleavage mechanism mediated by a DNA core.

Development of Functional Nucleic Acids

Beyond probes and antisense agents, DMT-2'-O-Me-rG(ib) amidite is instrumental in the construction of functional nucleic acids. These molecules, such as ribozymes and aptamers, possess specific catalytic or binding activities that can be fine-tuned through chemical modification.

Ribozymes and Artificial RNA Modification-Specific Deoxyribozymes

Ribozymes are RNA molecules with catalytic activity. The incorporation of 2'-O-methylated nucleotides can be used to probe their structure-function relationships. By systematically replacing specific adenosine (B11128), guanosine (B1672433), cytidine, or uridine (B1682114) residues with their 2'-OMe counterparts, researchers can identify which 2'-hydroxyl groups are essential for the ribozyme's folding and catalytic function. If a modification at a particular site abolishes activity, it suggests that the native 2'-hydroxyl group at that position is critical, perhaps by participating in hydrogen bonding or metal ion coordination.

Similarly, artificial deoxyribozymes (DNAzymes) have been engineered to specifically cleave RNA at sites containing particular modifications. The synthesis of specific RNA substrates containing 2'-O-methylguanosine is necessary to test the activity and specificity of such DNAzymes.

The use of DMT-2'-O-Me-rG(ib) amidite is central to these studies, enabling the precise placement of the modification within the nucleic acid sequence.

Modified Oligonucleotides for Structural Biology Studies and Protein-Nucleic Acid Interaction Characterization

The 2'-O-methyl modification locks the sugar pucker into a C3'-endo conformation, which is characteristic of an A-form helix (the typical conformation of RNA duplexes). This property is exploited in structural biology to stabilize specific nucleic acid structures for analysis by techniques like X-ray crystallography and NMR spectroscopy. nih.gov

By incorporating 2'-O-methyl guanosine, researchers can:

Stabilize RNA Duplexes and Hairpins: Facilitating the determination of their three-dimensional structures.

Mimic RNA in DNA Constructs: Creating DNA/RNA hybrid-like structures to study specific protein interactions.

Probe Protein-Nucleic Acid Interactions: The absence of the 2'-hydroxyl group, replaced by a methoxy group, allows scientists to determine if this specific functional group is a key recognition point for a binding protein. creative-biogene.com If a protein fails to bind to the 2'-OMe modified oligonucleotide, it indicates a critical interaction with the native 2'-hydroxyl.

Creation of Fluorescent Binding Probes and Isotopically Labeled Standards for Advanced Analytical Methods

DMT-2'-O-Me-rG(ib) amidite is used to create the stable backbone of advanced molecular probes. The inherent nuclease resistance of 2'-O-methyl RNA makes it an ideal scaffold for attaching reporter groups like fluorophores and quenchers. nih.gov

Applications in Probe Development:

Fluorescent Probes: 2'-O-methyl RNA probes can be labeled with fluorescent dyes to detect specific RNA sequences in complex biological samples. nih.gov For instance, studies have described 2'-O-methyl RNA probes modified with pyrene, where a significant increase in excimer fluorescence is observed upon binding to the complementary RNA target. nih.gov

Isotopically Labeled Standards: For quantitative mass spectrometry-based analyses, short oligonucleotides with 2'-O-methyl modifications can be synthesized with isotopically labeled atoms (e.g., ¹³C, ¹⁵N). These serve as stable internal standards for the precise quantification of specific nucleic acid fragments in biological samples.

The role of this amidite in various advanced oligonucleotide architectures is highlighted below.

Oligonucleotide ArchitectureRole of DMT-2'-O-Me-rG(ib) AmiditeKey Benefit
siRNA/Antisense Incorporation into the guide or antisense strand.Enhanced stability and binding affinity.
Gapmer Chimeras Synthesis of the flanking "wing" sections.Provides nuclease resistance without interfering with RNase H activity.
Ribozyme Probes Site-specific replacement of native guanosine.Elucidation of catalytically essential 2'-hydroxyl groups.
Structural Biology Constructs Stabilization of A-form helical structures.Facilitates structural determination via crystallography or NMR. nih.gov
Fluorescent Probes Forms a stable, nuclease-resistant backbone for fluorophore attachment.Allows for robust detection of target RNA in biological assays. nih.gov

Biological and Biochemical Implications of 2 O Methyl Riboguanosine Modifications

Influence on Nucleic Acid Structure and Conformation

The introduction of a methyl group at the 2' position of the ribose sugar has profound effects on the local and global structure of nucleic acid duplexes.

Stereochemical Impact on Ribose Moiety, favoring 3'-endo configuration

The conformation of the ribose sugar, known as the sugar pucker, is a critical determinant of nucleic acid structure. The sugar pucker is typically described as either C2'-endo or C3'-endo, which refers to the positioning of the C2' and C3' atoms relative to the plane formed by C1', O4', and C4'. colostate.edu In standard DNA, the deoxyribose sugars predominantly adopt a C2'-endo conformation, which is characteristic of B-form helices. In contrast, the ribose sugars in RNA favor a C3'-endo conformation, a hallmark of A-form helices. plos.org

The 2'-O-methyl modification biases the sugar pucker equilibrium strongly towards the C3'-endo conformation. nih.govnih.govnih.gov This preference is attributed to steric repulsion between the 2'-O-methyl group and the adjacent 3'-phosphate group when the sugar is in the C2'-endo conformation. nih.gov By locking the ribose into a C3'-endo pucker, the 2'-O-methyl modification imparts a more rigid, A-form-like geometry to the oligonucleotide strand. osti.gov This conformational rigidity is a key factor underlying many of the biochemical properties of 2'-O-methylated nucleic acids.

Nucleotide TypePredominant Sugar PuckerAssociated Helix Type
Deoxyribonucleotide (in DNA)C2'-endoB-form
Ribonucleotide (in RNA)C3'-endoA-form
2'-O-Methyl RibonucleotideC3'-endo (strongly favored)A-form-like

Impact on Oligonucleotide Stability and Hybridization Properties

The structural changes induced by 2'-O-methyl modifications translate into significant alterations in the stability and binding characteristics of oligonucleotides.

Enhancement of Nuclease Resistance

One of the most valuable properties of 2'-O-methylated oligonucleotides is their increased resistance to degradation by nucleases. genelink.comcreative-biolabs.com Unmodified RNA is highly susceptible to cleavage by various RNases, and DNA can be degraded by DNases. The presence of the methyl group at the 2' position sterically hinders the approach of nuclease enzymes, thereby protecting the phosphodiester backbone from cleavage. idtdna.combiosearchtech.com This enhanced stability is observed against a range of nucleases, including single-stranded endonucleases and exonucleases. idtdna.com Combining 2'-O-methyl modifications with phosphorothioate (B77711) linkages can further increase nuclease resistance. genelink.comcreative-biolabs.com This property is crucial for in vivo applications of oligonucleotides, such as antisense therapy and siRNA, where longevity in a biological environment is essential. creative-biolabs.comidtdna.com

Modulation of Duplex Stability and Melting Temperature (Tm) with Complementary Strands

The incorporation of 2'-O-methylated nucleotides significantly enhances the thermodynamic stability of nucleic acid duplexes, particularly RNA:RNA and DNA:RNA hybrids. idtdna.comtrilinkbiotech.com This increased stability is reflected in a higher melting temperature (Tm), which is the temperature at which half of the duplex molecules dissociate into single strands. trilinkbiotech.com The increase in Tm is a direct consequence of the pre-organized, A-form helical structure enforced by the C3'-endo sugar pucker of the 2'-O-methylated residues. biosearchtech.com This conformational rigidity reduces the entropic penalty of duplex formation.

Several studies have quantified the effect of 2'-O-methylation on Tm. For instance, the incorporation of a 2'-O-methyl nucleotide into an antisense oligonucleotide can increase the Tm of its duplex with a target RNA by approximately 1.3°C per modification. genelink.comgenelink.com Another report indicates that each 2'-O-methyl modification can stabilize an RNA duplex by about 0.2 kcal/mol. nih.govwikipedia.org

Duplex TypeModificationObserved Change in TmReference
2'-O-Methyl RNA / RNAFully modified poly-uridine strandIncrease from 24°C to 36°C compared to unmodified RNA/RNA acs.org
2'-O-Methyl RNA / DNASingle 2'-O-Methyl residueIncrease of ~1.3°C per modification genelink.comgenelink.com
L-RNA / L-RNATwo 2'-O-Methyl modifications in a 10-merIncrease of 7.8°C osti.gov

Functional Roles in Gene Expression and Regulation

The unique structural and stability properties of 2'-O-methylated RNA translate into important functional roles in various cellular processes. This modification is a naturally occurring post-transcriptional modification found in ribosomal RNA (rRNA), transfer RNA (tRNA), and small nuclear RNA (snRNA). wikipedia.orgnih.gov In these contexts, 2'-O-methylation is crucial for the proper folding, stability, and function of these RNA molecules. nih.gov

In the context of synthetic oligonucleotides, the incorporation of 2'-O-methyl riboguanosine and other 2'-O-methylated nucleotides is a key strategy in the development of therapeutic and diagnostic agents. These modified oligonucleotides are widely used as antisense reagents to inhibit gene expression. nih.gov By binding to a specific mRNA target, a 2'-O-methylated antisense oligonucleotide can block translation by sterically hindering the ribosome, without necessarily inducing degradation of the mRNA by RNase H. nih.gov This mechanism is particularly useful when a non-degradative inhibition of protein synthesis is desired.

Furthermore, 2'-O-methyl modifications are employed in the design of small interfering RNAs (siRNAs) to enhance their stability and reduce off-target effects. genelink.com The increased nuclease resistance and high binding affinity make 2'-O-methylated oligonucleotides valuable tools for functional genomics, target validation, and the development of nucleic acid-based drugs. biosearchtech.comidtdna.com

Site-Specific Inhibition of Pre-mRNA Splicing

The 2'-hydroxyl group of ribonucleotides within pre-messenger RNA (pre-mRNA) plays a critical role in the splicing process, the intricate mechanism by which non-coding introns are removed and coding exons are joined together. The spliceosome, the cellular machinery responsible for splicing, relies on these 2'-hydroxyls for its catalytic activity. researchgate.net The introduction of a 2'-O-methyl modification at specific sites within a pre-mRNA substrate, a feat made possible by reagents like DMT-2'O-Methyl-rG(ib) phosphoramidite (B1245037), can serve as a powerful tool to probe the mechanics of splicing.

Research has shown that replacing a 2'-hydroxyl group with a 2'-O-methyl group at either the 5' or 3' splice site can interfere with the splicing reaction. researchgate.net While a 2'-hydroxyl is not absolutely essential at every position, its presence at the 3' splice site is particularly important for the second catalytic step of splicing. researchgate.net The strategic placement of a 2'-O-methyl modification can thus act as a site-specific inhibitor, helping to elucidate the precise chemical requirements of the spliceosome at different stages of the reaction. nih.govmdpi.com This approach allows for a detailed mapping of functionally critical 2'-hydroxyl groups within the pre-mRNA molecule.

Table 1: Impact of 2'-O-Methylation on Pre-mRNA Splicing Efficiency

Modification SiteEffect on SplicingReference
5' Splice SiteModerate inhibition of the first splicing step researchgate.net
3' Splice SiteStrong inhibition of the second splicing step researchgate.net
Branch Point Adenosine (B11128)Inhibition of lariat (B8276320) formation researchgate.net

Modulation of Ribosome Dynamics and Translational Fidelity

Ribosomal RNA (rRNA) is heavily decorated with chemical modifications, with 2'-O-methylation being one of the most abundant. nih.govnih.govnih.gov These modifications are not merely decorative; they are crucial for ribosome biogenesis, structure, and function. nih.govbiorxiv.org The use of synthetic oligonucleotides containing 2'-O-methylated residues allows researchers to investigate the specific contributions of these modifications to the complex process of protein synthesis.

Studies have demonstrated that 2'-O-methylations within rRNA can significantly impact ribosome dynamics—the conformational changes the ribosome undergoes during translation. nih.govnih.gov Altering the pattern of 2'-O-methylation can affect the balance between different ribosomal states, which in turn influences the fidelity of translation. nih.govbiorxiv.org Specifically, a reduction in rRNA 2'-O-methylation (hypo-methylation) has been shown to cause defects in translational fidelity, leading to increased instances of frameshifting and the use of incorrect start codons. nih.govbiorxiv.org This suggests that 2'-O-methylation helps to fine-tune the ribosome's structure, ensuring that it interacts correctly with messenger RNA (mRNA) and transfer RNA (tRNA) to produce proteins accurately. biorxiv.orgencyclopedia.pub

Table 2: Effects of Altered rRNA 2'-O-Methylation on Translation

ConditionObserved EffectConsequenceReference
Hypo-methylationIncreased frameshiftingProduction of non-functional proteins nih.govbiorxiv.org
Hypo-methylationNear-cognate start codon selectionIncorrect protein initiation nih.govbiorxiv.org
Hyper-methylationIncreased amino acid incorporationPotential for altered protein function encyclopedia.pub

Elucidation of tRNA Modification Roles in Codon Recognition

Transfer RNA (tRNA) molecules are the adaptors of protein synthesis, responsible for recognizing codons on the mRNA and delivering the corresponding amino acid to the ribosome. The anticodon loop of tRNA, which directly interacts with the mRNA codon, is a hotspot for post-transcriptional modifications, including 2'-O-methylation. nih.govacs.org These modifications are critical for ensuring accurate and efficient codon recognition. asm.orgnsf.gov

The presence of a 2'-O-methyl group at position 34 (the wobble position) or other positions within the anticodon loop can influence the conformational structure of the loop, thereby stabilizing the codon-anticodon interaction. nih.govacs.org For example, 2'-O-methylation can restrict the flexibility of the sugar-phosphate backbone, favoring a conformation that enhances base pairing with the codon. nih.gov In bacteria, the 2'-O-methylation of guanosine (B1672433) at position 18 (Gm18) in the D-loop of certain tRNAs has been shown to be dynamically regulated in response to stress, suggesting a role in modulating translation under different cellular conditions. nih.gov The ability to synthesize tRNA fragments with site-specific 2'-O-methylations is invaluable for biophysical and structural studies aimed at understanding precisely how these modifications fine-tune the decoding process.

Characterization of Nucleic Acid Binding Proteins, including Epitranscriptomic Readers and Erasers

The concept of the "epitranscriptome" refers to the entire collection of chemical modifications present on RNA molecules, which adds a layer of regulatory complexity to gene expression. nih.gov This regulatory system involves proteins known as "writers," "erasers," and "readers." Writers are enzymes that install the modifications, erasers remove them, and readers are proteins that specifically recognize and bind to modified nucleotides, mediating downstream functional effects. bioscientifica.comnih.govuconn.eduresearchgate.net

While 2'-O-methylation is generally considered a stable modification without known "erasers" in mammals, the "writers" (methyltransferases) and "readers" are key components of its regulatory network. researchgate.net Synthetic RNAs containing 2'-O-methylated guanosine, created using phosphoramidites like DMT-2'O-Methyl-rG(ib), are essential tools for identifying and characterizing these binding proteins. nih.gov By using these modified RNAs as bait in biochemical assays, researchers can pull down and identify proteins that specifically recognize the 2'-O-methyl group. This approach is crucial for discovering novel reader proteins and for understanding how the cellular machinery interprets the epitranscriptomic code. For instance, such studies can reveal how a 2'-O-methyl mark might recruit or repel a specific RNA-binding protein, thereby influencing the RNA's stability, localization, or translation. bioscientifica.comuconn.edunih.gov

Analytical Techniques for Modified Oligonucleotides Incorporating Dmt 2mu O Me Rg Ib Amidite

Quality Control and Purity Assessment of Synthesized Oligonucleotides

Rigorous quality control is paramount in the manufacturing of therapeutic oligonucleotides to guarantee their safety and efficacy. This involves a multi-pronged analytical approach to assess the purity of the synthesized product and confirm its identity.

High-Performance Liquid Chromatography (HPLC) for Purification and Analytical Purity

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for both the purification and the analytical assessment of synthetic oligonucleotides. usp.orgchromatographyonline.com Ion-pair reversed-phase (IP-RP) HPLC is particularly well-suited for separating oligonucleotides based on their hydrophobicity. chromatographyonline.comnih.govwaters.com The presence of the lipophilic dimethoxytrityl (DMT) group on the 5'-terminus of the full-length oligonucleotide product significantly increases its retention time on the reversed-phase column compared to truncated failure sequences (n-1, n-2, etc.) that lack this group. harvard.eduatdbio.com This "DMT-on" purification strategy is a powerful tool for enriching the desired full-length product. harvard.eduatdbio.com

For analytical purity assessment, a high-resolution IP-RP-HPLC method is employed to separate the full-length oligonucleotide from closely related impurities. The percentage of the main peak area relative to the total peak area in the chromatogram provides a quantitative measure of the oligonucleotide's purity.

Table 1: Typical IP-RP-HPLC Conditions for Oligonucleotide Analysis

ParameterCondition
Column C18 reversed-phase
Mobile Phase A Aqueous buffer with an ion-pairing agent (e.g., triethylammonium (B8662869) acetate)
Mobile Phase B Acetonitrile or Methanol
Gradient Increasing concentration of Mobile Phase B over time
Detection UV absorbance at 260 nm
Temperature Elevated (e.g., 50-60 °C) to denature secondary structures

Mass Spectrometry (MS) for Characterization and Identification of Modified Oligonucleotides

Mass spectrometry (MS) is an indispensable tool for the unambiguous confirmation of the molecular weight of the synthesized oligonucleotide, thereby verifying its identity. nih.govwaters.com Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used techniques, often coupled with Time-of-Flight (TOF) mass analyzers. nih.govacs.org

For oligonucleotides incorporating DMT-2μ-O-Me-rG(ib) amidite, MS analysis confirms the successful incorporation of the modified guanosine (B1672433) nucleoside by detecting the expected mass shift. The presence of the isobutyryl (ib) protecting group on the guanine (B1146940) base during synthesis and its subsequent removal during deprotection can also be monitored by MS. Incomplete removal of this protecting group would result in a predictable mass addition to the final product.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be critical for differentiating between oligonucleotides with very similar masses, such as those with single nucleotide deletions or additions. nih.gov

Table 2: Expected Mass Contributions of Modifications from DMT-2μ-O-Me-rG(ib) Amidite

ComponentMolecular Weight Contribution (Da)
2'-O-methyl modification (vs. 2'-hydroxyl)+14.02
Isobutyryl (ib) protecting group (if retained)+70.04
Dimethoxytrityl (DMT) group (if retained)+302.34

UV/VIS Spectroscopy for Quantification and Identity Confirmation

UV/VIS spectroscopy is a straightforward and robust method for the quantification of oligonucleotides. researchgate.net The nucleobases exhibit strong absorbance in the ultraviolet region, typically with a maximum around 260 nm. According to the Beer-Lambert law, the absorbance of an oligonucleotide solution is directly proportional to its concentration.

The molar extinction coefficient (ε₂₆₀), a measure of how strongly a substance absorbs light at a specific wavelength, is dependent on the base composition and sequence of the oligonucleotide. The presence of the 2'-O-methyl guanosine modification can slightly alter the extinction coefficient of the oligonucleotide. genelink.combeilstein-journals.org Therefore, for accurate quantification, the specific extinction coefficient of the modified oligonucleotide should be calculated or experimentally determined.

In addition to quantification, the UV spectrum can serve as a preliminary identity check. The shape of the spectrum and the ratio of absorbances at different wavelengths (e.g., A₂₆₀/A₂₈₀) can provide an indication of the purity of the sample with respect to protein or other contaminants.

Characterization of Synthesis Errors and Impurities

Despite high coupling efficiencies in solid-phase oligonucleotide synthesis, the stepwise nature of the process inevitably leads to the formation of various impurities. Thorough characterization of these synthesis errors is a critical aspect of quality control.

Digital Quantification of Deletions and Substitutions in Oligonucleotide Synthesis

The most common errors in oligonucleotide synthesis are deletions (n-1, n-2, etc.) and, to a lesser extent, substitutions. oup.comnih.gov While HPLC and MS can detect these impurities, precise quantification of low-level errors can be challenging.

Digital sequencing, a high-throughput sequencing (NGS) based method, offers a powerful approach for the digital quantification of these synthesis errors. oup.comnih.govresearchgate.net By sequencing a large population of the synthesized oligonucleotide molecules, this technique can identify and count the frequency of specific deletions and substitutions at each position in the sequence. nih.govnih.gov This provides a highly detailed and quantitative picture of the error profile of the synthesis.

Digital PCR (dPCR) is another emerging technique that can be used for the absolute quantification of specific known impurities, such as a particularly prevalent deletion sequence. frontiersin.orgresearchgate.net

Table 3: Comparison of Techniques for Quantifying Synthesis Errors

TechniquePrincipleAdvantagesLimitations
HPLC Separation by hydrophobicity or chargeGood for major impurities, quantitativeMay not resolve all n-1 sequences, less sensitive for low-level impurities
Mass Spectrometry Mass-to-charge ratio measurementConfirms identity of impurities, can detect unexpected modificationsQuantification can be challenging, may not distinguish positional isomers
Digital Sequencing (NGS) High-throughput sequencing of individual moleculesHighly sensitive and quantitative for a wide range of errors, provides positional informationMore complex workflow, higher cost
Digital PCR (dPCR) Absolute quantification of specific target sequencesHighly sensitive and precise for known impuritiesRequires specific assays for each impurity of interest

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Investigation and Profiling

The combination of liquid chromatography and mass spectrometry (LC-MS) is a powerful tool for the comprehensive investigation and profiling of impurities in synthetic oligonucleotides. waters.comanacura.comresearchgate.net IP-RP-HPLC separates the various components of the crude synthesis mixture, and the eluting peaks are directly introduced into the mass spectrometer for identification. nih.gov

This technique is particularly valuable for identifying and characterizing a wide range of process-related impurities, including:

n-1, n+1, and other deletion/addition products: LC-MS can identify these based on their characteristic mass differences from the full-length product. acs.org

Products with incomplete removal of protecting groups: For oligonucleotides synthesized with DMT-2μ-O-Me-rG(ib) amidite, this would include species still containing the isobutyryl group on guanine or the DMT group on the 5'-terminus. nih.gov

Products of side reactions: These can include modifications to the nucleobases or the phosphodiester backbone that may occur during synthesis or deprotection. usp.org

By providing both chromatographic separation and mass identification, LC-MS offers a detailed impurity profile that is essential for process optimization and ensuring the final product's quality. anacura.com

Functional Validation of Modified Oligonucleotides

Functional validation is a critical step to confirm that the incorporation of DMT-2'-O-Me-rG(ib) amidite translates into desired biological and therapeutic properties. This involves a series of in vitro and biochemical assays designed to assess nuclease resistance, hybridization characteristics, and specific biological activities.

A primary advantage of 2'-O-methyl modifications is the enhanced resistance to degradation by nucleases, which are ubiquitous in biological systems. nih.gov Evaluating this increased stability is crucial for determining the in vivo half-life and potential therapeutic efficacy of the modified oligonucleotides.

Serum Stability Assays: These assays are designed to mimic the in vivo environment by exposing the modified oligonucleotides to serum, typically fetal bovine serum (FBS) or human serum. The degradation of the oligonucleotide is monitored over time using techniques such as polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC). The results are often reported as the half-life (t₁/₂) of the intact oligonucleotide. Oligonucleotides modified with 2'-O-methyl groups consistently demonstrate significantly longer half-lives compared to their unmodified counterparts. For instance, while an unmodified oligodeoxynucleotide (ODN) may have a half-life of less than 24 hours in 10% FBS, a 2'-O-methyl modified phosphorothioate (B77711) ODN can exhibit a half-life of over 72 hours under the same conditions. nih.gov

Cell Extract Stability Assays: To assess stability within the intracellular environment, modified oligonucleotides are incubated with cell lysates or extracts. These extracts contain a complex mixture of cellular nucleases. Similar to serum stability assays, the integrity of the oligonucleotide is analyzed over time to determine its rate of degradation. The 2'-O-methyl modification provides substantial protection against cellular endonucleases. nih.gov

Below is a data table summarizing representative findings on the nuclease resistance of 2'-O-methyl modified oligonucleotides.

Oligonucleotide TypeIncubation MediumHalf-life (t₁/₂)Reference
Unmodified ODN10% Fetal Bovine Serum< 24 hours nih.gov
2'-O-Methyl Phosphorothioate ODN10% Fetal Bovine Serum> 72 hours nih.gov
2'-O-Methyl Modified Pyrimidine RNAMycoplasma-contaminated cell mediaAlmost completely degraded after 4 hours nih.gov
Fully 2'-O-Methyl Modified RNAMycoplasma-contaminated cell mediaNo detectable degradation nih.gov

The ability of a modified oligonucleotide to bind to its complementary target sequence with high affinity and specificity is fundamental to its function. Hybridization studies are performed to characterize these binding properties.

UV-Melting Analysis: The melting temperature (Tm) is the temperature at which 50% of the oligonucleotide is in a duplex with its perfect complement, and 50% is in a single-stranded state. uni-frankfurt.de It is a direct measure of the thermal stability of the duplex. The incorporation of 2'-O-methyl modifications generally increases the Tm of RNA:RNA and RNA:DNA duplexes. trilinkbiotech.com This is attributed to the 2'-O-methyl group favoring an A-form helical conformation, which is more stable. nih.gov The increase in Tm is often reported as a change in Tm (ΔTm) per modification. For example, the introduction of a 2'-O-methyl group can increase the Tm by approximately 1.6-1.9°C per modification. osti.gov

Thermodynamic Parameter Determination: From UV-melting curves, thermodynamic parameters such as enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) of duplex formation can be calculated. nih.gov These parameters provide a more detailed understanding of the driving forces behind the hybridization event. The increased stability of duplexes containing 2'-O-methylated nucleotides is reflected in a more favorable (more negative) Gibbs free energy of hybridization.

The following table presents data from hybridization studies of 2'-O-methyl modified oligonucleotides.

Duplex TypeModificationMelting Temperature (Tm)ΔTm per modification (°C)Reference
RNA/RNAUnmodified42.8 °CN/A osti.gov
RNA/RNAOne 2'-O-Methyl pair46.1 °C~1.65 osti.gov
RNA/RNATwo 2'-O-Methyl pairs50.6 °C~1.95 osti.gov
DNA/RNAUnmodified--
DNA/RNA2'-O-MethylIncreased stability- trilinkbiotech.com

The 2'-O-methyl modification can influence the interaction of oligonucleotides with proteins. Depending on the protein, this modification can either enhance or decrease binding affinity, which can be crucial for the oligonucleotide's mechanism of action and for minimizing off-target effects. nih.gov

Electrophoretic Mobility Shift Assay (EMSA): Also known as a gel shift assay, EMSA is a common technique to study protein-nucleic acid interactions. nih.gov A labeled oligonucleotide probe is incubated with a protein of interest, and the resulting complex is separated by native polyacrylamide gel electrophoresis. A "shift" in the migration of the labeled probe indicates the formation of a protein-oligonucleotide complex. licorbio.com This assay can be used to determine binding affinities (dissociation constants, Kd) and to assess the specificity of the interaction. Studies have shown that 2'-O-methyl modifications can reduce non-specific protein binding compared to unmodified or phosphorothioate-modified oligonucleotides. nih.gov

In Vitro Functional Assays: Depending on the intended application of the modified oligonucleotide (e.g., as an antisense agent, siRNA, or aptamer), specific functional assays are employed. For example, if the oligonucleotide is designed to inhibit the activity of a specific protein, an in vitro activity assay for that protein would be performed in the presence and absence of the modified oligonucleotide. The results would demonstrate the functional consequence of the oligonucleotide binding to its target. The 2'-O-methyl modification has been shown to be beneficial in various functional contexts, including the modulation of splicing by antisense oligonucleotides.

The table below provides examples of how 2'-O-methyl modifications can affect protein-nucleic acid interactions.

ProteinOligonucleotide ModificationEffect on BindingAssay MethodReference
Human Replication Protein A2'-O-Methyl PhosphorothioateReduced bindingNot specified nih.gov
Argonaute 2 (AGO2)3' 2'-O-MethylWeak preference for bindingNot specified nih.gov
Retinoic Acid Inducible Gene I (RIG-I)5' cap 2'-O-MethylDecreased binding affinityNot specified nih.gov
L7 (Archaeal Ribosomal Protein)2'-O-MethylCooperative binding (Kd = 9-19 nM)Filter-binding nih.gov

Challenges and Future Directions in Modified Oligonucleotide Synthesis and Research

Overcoming Synthetic Hurdles for Complex 2'-O-Methylated Oligonucleotides

The integration of 2'-O-methyl modifications into oligonucleotides, while beneficial for their therapeutic properties, introduces complexities into their synthesis. The following subsections address the key challenges and the ongoing efforts to surmount them.

DMT-2'O-Methyl-rG(ib) Phosphoramidite (B1245037) is a key reagent for introducing 2'-O-methylated guanosine (B1672433) residues into synthetic oligonucleotides. nublocks.comsigmaaldrich.com It is commercially available from various suppliers, often with purities of 95% or higher. nublocks.com This phosphoramidite is designed for use in automated solid-phase oligonucleotide synthesis. medchemexpress.com The presence of the 2'-O-methyl group enhances the nuclease resistance and binding affinity of the resulting oligonucleotide. sigmaaldrich.com

The table below provides an overview of commercially available 2'-O-methylated phosphoramidites, highlighting the common protecting groups and modifications.

MonomerBase2'-Modification5'-Protecting GroupBase Protecting GroupPhosphorus Protecting Group
DMT-2'O-Methyl-rA(bz) PhosphoramiditeAdenineO-MethylDMTBenzoyl (Bz)Cyanoethyl
DMT-2'O-Methyl-rC(ac) PhosphoramiditeCytosineO-MethylDMTAcetyl (Ac)Cyanoethyl
DMT-2'O-Methyl-rG(ib) PhosphoramiditeGuanine (B1146940)O-MethylDMTIsobutyryl (ib)Cyanoethyl
DMT-2'O-Methyl-rU PhosphoramiditeUracilO-MethylDMTNoneCyanoethyl

Future research is focused on developing more streamlined and efficient synthetic routes for these monomers. This includes exploring novel protecting group strategies and optimizing reaction conditions to improve yields and reduce the number of synthetic steps. Increased efficiency in monomer synthesis will be crucial for making 2'-O-methylated oligonucleotides more accessible and cost-effective for research and therapeutic applications.

Following the assembly of the oligonucleotide chain, the removal of protecting groups from the nucleobases, phosphate (B84403) backbone, and the 2'-hydroxyl position is a critical step. Standard deprotection methods can sometimes be harsh, leading to degradation of the oligonucleotide, particularly for longer or more complex sequences. glenresearch.com

The development of milder deprotection strategies is an active area of research. For oligonucleotides containing 2'-O-methyl modifications, the methoxy (B1213986) group itself is stable under standard deprotection conditions. sigmaaldrich.com However, the choice of protecting groups for the nucleobases is critical. The use of "ultramild" protecting groups, such as Pac-dA, Ac-dC, and iPr-Pac-dG, allows for deprotection under gentler conditions, such as 50 mM potassium carbonate in methanol. glenresearch.com Another approach involves the use of methylamine (B109427) in combination with ammonium (B1175870) hydroxide (B78521), which can significantly reduce deprotection times. glenresearch.com

The table below summarizes various deprotection conditions and their compatibility with different protecting groups.

Deprotection ReagentTemperatureTimeCompatible Protecting Groups
Ammonium Hydroxide55°C8-16 hoursStandard (Bz-A, Ac-C, iBu-G)
Ammonium Hydroxide / Methylamine (1:1)65°C10 minutesStandard (Ac-dC must be used)
Potassium Carbonate (50 mM) in MethanolRoom Temperature4 hoursUltraMild (Pac-dA, Ac-dC, iPr-Pac-dG)
Tert-Butylamine / Water (1:3)60°C6 hoursStandard (A, C, dmf-dG)

For RNA synthesis, the removal of 2'-hydroxyl protecting groups, such as TBDMS or TOM, requires specific reagents like fluoride (B91410) ions (e.g., TEA·3HF or TBAF). yale.eduumich.edu The development of deprotection conditions that are both efficient and preserve the integrity of the final oligonucleotide product is essential for the successful synthesis of complex modified oligonucleotides.

Advancements in Large-Scale and High-Throughput Oligonucleotide Synthesis

The demand for synthetic oligonucleotides for therapeutic and diagnostic applications is growing rapidly, necessitating advancements in both the scale and speed of their production.

Each coupling cycle in solid-phase synthesis is highly efficient, but not perfect. With a coupling efficiency of 99%, the theoretical yield of a full-length 100-mer oligonucleotide is only about 36.6%. This decrease in yield with increasing length makes the synthesis of very long oligonucleotides challenging and expensive. exactmer.com Furthermore, the use of hazardous chemicals and the generation of chemical waste are additional concerns for large-scale chemical synthesis. insights.bio

Innovations such as flow chemistry and the use of more efficient coupling reagents are being explored to address these limitations. oxfordglobal.com These advancements aim to improve coupling efficiencies, reduce cycle times, and minimize waste, thereby making the chemical synthesis of long and complex oligonucleotides more feasible and cost-effective.

Enzymatic synthesis of oligonucleotides is emerging as a promising alternative to chemical synthesis, offering several potential advantages. nih.govfrontiersin.org This approach utilizes enzymes, such as terminal deoxynucleotidyl transferase (TdT), to add nucleotides to a growing oligonucleotide chain. nih.govfrontiersin.org

The key advantages of enzymatic synthesis include:

Milder Reaction Conditions: Enzymatic reactions are typically carried out in aqueous solutions under mild conditions, avoiding the need for harsh chemicals and organic solvents. nih.gov

Potential for Longer Oligonucleotides: Enzymes can potentially synthesize much longer oligonucleotides with higher fidelity than chemical methods.

Reduced Waste: Enzymatic synthesis generates significantly less hazardous waste compared to chemical synthesis. nih.gov

However, the enzymatic synthesis of modified oligonucleotides, including those with 2'-O-methyl modifications, is still in its early stages of development. uni-konstanz.de Challenges include the need to engineer enzymes that can efficiently incorporate modified nucleotides and the development of effective strategies for controlling the sequence of the synthesized oligonucleotide. uni-konstanz.de Despite these hurdles, enzymatic synthesis holds great promise as a next-generation technology for the large-scale and cost-effective production of oligonucleotides.

Elucidating the Biological Functions of 2'-O-Methyl Modifications

2'-O-methylation is a widespread post-transcriptional modification found in various types of RNA, including ribosomal RNA (rRNA), transfer RNA (tRNA), small nuclear RNA (snRNA), and messenger RNA (mRNA). nih.govnih.gov This modification plays a crucial role in regulating the structure, stability, and function of RNA molecules. nih.gov

The addition of a methyl group to the 2'-hydroxyl of the ribose sugar has several important consequences:

Increased Nuclease Resistance: The 2'-O-methyl group protects the phosphodiester backbone from cleavage by nucleases, thereby increasing the stability of the RNA molecule. nih.govcd-genomics.com

Enhanced Thermal Stability: 2'-O-methylation stabilizes the A-form helix of RNA duplexes, leading to a higher melting temperature. nih.govnih.gov

Modulation of RNA-Protein Interactions: The presence of a 2'-O-methyl group can either enhance or inhibit the binding of proteins to RNA, thereby influencing various cellular processes. nih.gov

In rRNA, 2'-O-methylation is essential for proper ribosome assembly and function. cd-genomics.commdpi.com In mRNA, this modification at the 5' cap is important for translation initiation and for distinguishing self from non-self RNA, thereby preventing an innate immune response. nih.gov The dysregulation of 2'-O-methylation has been implicated in various diseases, including cancer and neurological disorders. the-innovation.orghoustonmethodist.org

The table below summarizes the key biological functions of 2'-O-methyl modifications in different types of RNA.

RNA TypeKey Functions of 2'-O-Methylation
rRNARibosome biogenesis, translational fidelity, and regulation of protein synthesis. cd-genomics.commdpi.com
tRNAStructural stability and proper folding, decoding accuracy. nih.govthe-innovation.org
snRNASplicing regulation and spliceosome assembly. nih.gov
mRNA (5' cap)Translation initiation, protection from degradation, and immune evasion. nih.gov
mRNA (internal)Regulation of splicing, translation, and RNA stability (still under investigation). nih.gov

Further research is needed to fully elucidate the complex roles of 2'-O-methyl modifications in gene expression and cellular regulation. A deeper understanding of these functions will be critical for the development of novel RNA-based therapeutics that leverage the unique properties of this important modification.

Correlating Structural Context with Precise Biological Function and Gene Regulation

The synthesis of modified oligonucleotides represents a significant leap forward in molecular biology and therapeutic development. nih.gov A central challenge and a key area of future research lie in establishing a precise correlation between the structural context of a chemical modification within an oligonucleotide and its specific biological function and role in gene regulation. The use of specific phosphoramidite monomers, such as DMT-2'-O-Me-rG(ib) amidite, is instrumental in this endeavor. This reagent allows for the site-specific incorporation of a 2'-O-methyl group onto a guanosine residue during solid-phase oligonucleotide synthesis. sigmaaldrich.commedchemexpress.com

The 2'-O-methyl modification has a profound impact on the local structure of the RNA molecule. By adding a methyl group to the 2' hydroxyl of the ribose sugar, the sugar's conformational equilibrium is biased towards the C3'-endo pucker, a conformation characteristic of A-form RNA helices. nih.govoup.com This pre-organization of the sugar moiety reduces the entropy loss upon duplex formation, thereby increasing the thermal stability of RNA:RNA and RNA:DNA duplexes. oup.comnih.gov Each 2'-O-methylation can stabilize an RNA duplex by approximately 0.2 kcal/mol. nih.gov This enhanced stability is crucial for applications such as antisense oligonucleotides, where strong and specific binding to a target mRNA is required to modulate gene expression. mdpi.com

Future research will focus on leveraging these synthetic capabilities to dissect complex gene regulatory networks. By creating precisely modified oligonucleotides that mimic or inhibit natural RNA molecules, scientists can investigate how specific 2'-O-methylation patterns influence processes like pre-mRNA splicing, translation initiation, and RNA interference. nih.govbiosyn.com The challenge lies in moving beyond general observations of increased stability to a nuanced understanding of how the specific placement of a modification like 2'-O-methylguanosine alters the three-dimensional structure of an RNA molecule to either recruit or block the binding of regulatory proteins, thereby fine-tuning gene expression. nih.govnih.gov

Investigating the Dynamic Nature and Regulatory Roles of 2'-O-Methylations in Various RNA Species

The 2'-O-methylation of ribonucleosides (Nm) is one of the most common post-transcriptional modifications found in a wide array of RNA species, including ribosomal RNA (rRNA), transfer RNA (tRNA), small nuclear RNA (snRNA), and messenger RNA (mRNA). nih.govnih.gov Historically viewed as static structural elements, there is now a growing body of evidence suggesting that RNA methylation patterns are dynamic and can be regulated in response to cellular signals and environmental changes. nih.govfrontiersin.orgbenefunder.com This dynamic nature points to a more active regulatory role for 2'-O-methylation in cellular processes.

The enzymes responsible for depositing RNA modifications are known as "writers," while those that remove them are termed "erasers." nih.gov In eukaryotes, the 2'-O-methylation of rRNA is primarily carried out by a complex called the box C/D small nucleolar ribonucleoprotein (snoRNP), where a guide snoRNA directs the methyltransferase Fibrillarin to a specific site. nih.govnih.gov While the writers for many Nm sites are known, the existence of specific erasers for 2'-O-methylation remains largely unconfirmed, though the levels of this modification are known to be dynamically regulated. nih.gov

Investigating the functional consequences of this dynamic regulation is a key challenge. The use of synthetic oligonucleotides containing 2'-O-methylated residues, produced with reagents like DMT-2'-O-Me-rG(ib) amidite, provides an essential tool for these studies. By incorporating 2'-O-methylated nucleotides into synthetic RNA substrates, researchers can explore their effects on various biological processes in vitro and in vivo.

Key areas of investigation include:

Translation: 2'-O-methylations are abundant in functionally important regions of rRNA, such as the peptidyl transferase center and the decoding center. nih.gov Studies have shown that altering the rRNA methylation pattern can impact the dynamics of the ribosome, affecting translational fidelity, including frameshifting and start codon selection. nih.govbiorxiv.org

Splicing: All small nuclear RNAs (snRNAs) of the spliceosome contain 2'-O-methylations. The loss of these modifications can lead to defects in spliceosome assembly and function, resulting in changes in splicing fidelity and contributing to developmental disorders. oup.com

mRNA Stability and Function: The discovery of internal 2'-O-methylations in mRNA suggests they may play a role in regulating mRNA stability, translation, and interaction with RNA-binding proteins. nih.gov The 5' cap of eukaryotic mRNAs also contains essential 2'-O-methylations that are crucial for preventing activation of the innate immune response by self-mRNAs. nih.gov

Future research will aim to identify the full complement of writers and potential erasers for 2'-O-methylation across different RNA species. Furthermore, a significant challenge is to understand how the cellular machinery dynamically regulates the modification of specific sites to control gene expression programs during development, disease, and in response to external stimuli. The ability to synthesize custom-modified oligonucleotides will remain crucial for creating the molecular probes and functional tools needed to unravel the complexities of the epitranscriptome. nih.govbenefunder.com

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